
Disodium 5'-ribonucleotide
Vue d'ensemble
Description
Disodium 5’-ribonucleotides, also known as I+G or E number E635, is a flavor enhancer which works synergistically with glutamates in creating the taste of umami . It is a mixture of disodium inosinate (IMP) and disodium guanylate (GMP) and is often used where a food already contains natural glutamates (as in meat extract) or added monosodium glutamate (MSG) .
Applications De Recherche Scientifique
Crystallization Techniques
Disodium 5'-Ribonucleotide (composed of disodium 5'-inosinate and disodium 5'-guanylate) has been studied for its crystallization process. Improved techniques have been developed, utilizing ethanol as a crystallization solvent. The optimization of conditions, including the use of seed crystals, has led to enhanced crystallization yield, product purity, and bulk density. The refined product achieves purity levels of 99.54% and a bulk density of 0.54 g/cm³, meeting international market standards (Ren Hong-fa, 2011).
Flavor Enhancement
Research has explored the synergistic taste effects of Disodium 5'-Ribonucleotide derivatives. These derivatives have been found to enhance flavor significantly when combined with monosodium glutamate (MSG), a common flavor enhancer. The derivatives are up to eight times more effective than Disodium 5'-inosinate in enhancing flavors, demonstrating their potential in food industries (S. Yamaguchi et al., 1968).
Enzyme Immobilization for Industrial Use
Disodium 5'-Ribonucleotide plays a role in enzyme immobilization processes. A study focused on immobilizing a 5′-phosphodiesterase enzyme from barley rootlets onto activated Celite, using glutaraldehyde as a coupling agent. This process is significant for producing high-value products like flavor enhancers and pharmaceuticals. The immobilized enzyme system allows for selective cleavage of 5′-ribonucleotides from RNA, simplifying the purification procedure and increasing yield (J. Serrat et al., 1992).
Biological and Genomic Studies
Disodium 5'-Ribonucleotide has been used in studies to track replication enzymology in eukukaryotes, notably in the mapping of ribonucleotide incorporation within the DNA. This process is essential for understanding the mechanisms of DNA replication and repair. The study utilized a novel method, Hydrolytic End Sequencing (HydEn-seq), to map ribonucleotides within the yeast genome, providing insights into the replication processes of eukaryotic cells and potential applications in studying replication enzymology in other organisms (A. Clausen et al., 2014).
Waste Utilization in Brewing Industry
A study explored the production of 5'-ribonucleotides using spent brewer’s yeast and barley malt rootlets, demonstrating a sustainable approach to managing brewery waste. The use of these by-products in producing high-value compounds like 5'-ribonucleotides presents a promising strategy for the brewing industry, contributing to waste reduction and economic efficiency (Edson Marcelino Alves et al., 2020).
Analytical and Quality Control Applications
The determination of Disodium 5'-Ribonucleotide content in products like monosodium glutamate has been studied using UV spectrophotometry. This method offers a simple, rapid, and convenient approach for quality control in the food industry, ensuring the accurate measurement of Disodium 5'-Ribonucleotide concentrations (Xu Wei et al., 2010).
Mécanisme D'action
Target of Action
Disodium 5’-ribonucleotide is a flavor enhancer that primarily targets the taste receptors in our tongue . It is synergistic with glutamates in creating the taste of umami . The compound is a mixture of disodium inosinate (IMP) and disodium guanylate (GMP) and is often used where a food already contains natural glutamates or added monosodium glutamate (MSG) .
Mode of Action
Disodium 5’-ribonucleotide interacts with the taste receptors on the tongue to enhance the perception of umami, a savory taste . It works synergistically with glutamates, a type of amino acid that is also a flavor enhancer . This synergy means that when disodium 5’-ribonucleotide and glutamates are combined, the resulting umami flavor is stronger than what either compound could produce on its own .
Biochemical Pathways
Disodium 5’-ribonucleotide is involved in the taste perception pathway. When consumed, it interacts with the taste receptors on the tongue, enhancing the umami flavor . This compound is a part of the ribonucleotide family, which are the building blocks of RNA and are involved in multiple cellular processes that maintain cell growth and metabolism .
Pharmacokinetics
The safety of disodium 5’-ribonucleotide has been evaluated by various food safety authorities, and it has been found to be safe for consumption .
Result of Action
The primary result of the action of disodium 5’-ribonucleotide is the enhancement of the umami flavor in food. By interacting with taste receptors on the tongue, it amplifies the savory taste that is characteristic of umami . This can make food more appetizing and enjoyable to eat.
Action Environment
The action of disodium 5’-ribonucleotide can be influenced by various environmental factors. For example, the presence of other flavor enhancers, such as monosodium glutamate (MSG), can enhance its effect . Additionally, the pH, temperature, and other properties of the food it is added to can also impact its efficacy and stability .
Propriétés
IUPAC Name |
tetrasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P.C10H13N4O8P.4Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;;/q;;4*+1/p-4/t3-,5-,6-,9-;4-,6-,7-,10-;;;;/m11..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLJNOHNHRBUBC-SIHAWKHTSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N9Na4O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
799.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, white or nearly white crystals or powder | |
| Record name | DISODIUM 5'-RIBONUCLEOTIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Soluble in water, sparingly soluble in ethanol practically insoluble in ether | |
| Record name | DISODIUM 5'-RIBONUCLEOTIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Product Name |
Disodium 5'-ribonucleotide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



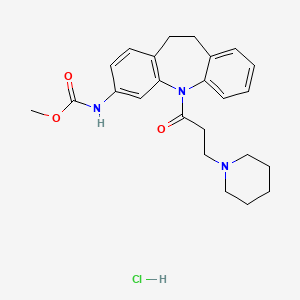


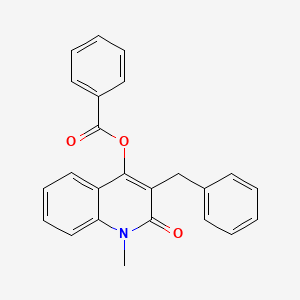

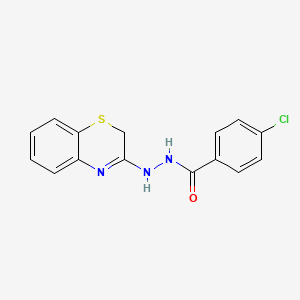
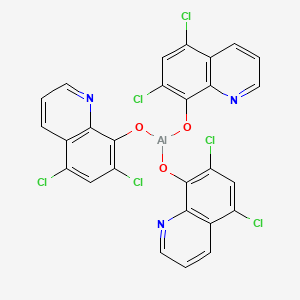

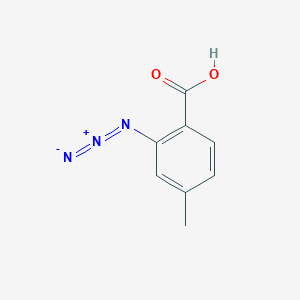
![Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester](/img/structure/B1660570.png)

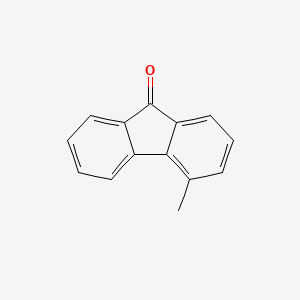
![5-Imino-4-[(4-methylphenyl)hydrazinylidene]-1-phenylpyrazolidin-3-one](/img/structure/B1660577.png)
